- Application of single atom metal loaded catalyst in selective hydrogenation reaction, China, , ,
Cas no 928-96-1 (cis-3-Hexen-1-ol)
cis-3-Hexen-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (Z)-Hex-3-en-1-ol
- Cis-3-Hexene-1-OL
- Leaf alcohol
- cis-3-Hexen-1-ol
- cis-3-Hexen-1-ol Odor Standard
- Cis-3-Hexenol
- cis-Hex-3-en-1-ol
- (3Z)-3-Hexen-1-ol (ACI)
- 3-Hexen-1-ol, (Z)- (8CI)
- 3-Hexen-1-ol, cis- (5CI)
- (3Z)-Hexenol
- (Z)-3-Hexen-1-ol
- (Z)-3-Hexenol
- 3Z-Hexen-1-ol
- Blaetteralkohol
- cis-1-Hydroxy-3-hexene
- cis-3-Hexenyl alcohol
- ENT 25091
- Folic alcohol
- Green leaf alcohol
- Blatteralkohol
- (3Z)-hex-3-en-1-ol
- (E)-3-Hexenol
- 3-Hexen-1-ol
- (3Z)-3-Hexen-1-ol
- (E)-3-Hexen-1-ol
- 3-Hexen-1-ol, (Z)-
- Cis-3-hexenol natural
-
- MDL: MFCD00063217
- Inchi: 1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3-
- InChI Key: UFLHIIWVXFIJGU-ARJAWSKDSA-N
- SMILES: C(/CCO)=C/CC
- BRN: 1719712
Computed Properties
- Exact Mass: 100.08900
- Monoisotopic Mass: 100.088815
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 48.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Colorless oily liquid with strong fresh green leaf aroma.
- Density: 0.848 g/mL at 25 °C(lit.)
- Melting Point: 22.55°C (estimate)
- Boiling Point: 156-157 °C(lit.)
- Flash Point: Fahrenheit: 111.2 ° f
Celsius: 44 ° c - Refractive Index: n20/D 1.44(lit.)
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Substances to be avoided include strong oxidizing agents and strong acids. Flammable.
- PSA: 20.23000
- LogP: 1.33500
- Merck: 14,4700
- FEMA: 2563
- Solubility: Soluble in ethanol, propylene glycol and most non-volatile oils, very slightly soluble in water.
- Sensitiveness: Sensitive to light
cis-3-Hexen-1-ol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P280-P312-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1987 3/PG 3
- WGK Germany:1
- Hazard Category Code: 10
- Safety Instruction: S16
- FLUKA BRAND F CODES:10
- RTECS:MP8400000
-
Hazardous Material Identification:
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Flammable area
cis-3-Hexen-1-ol Customs Data
- HS CODE:29052990
- Customs Data:
China Customs Code:
2905290000Overview:
2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
cis-3-Hexen-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-W010607-10mM*1mLinDMSO |
cis-3-Hexen-1-ol |
928-96-1 | ≥98.0% | 10mM*1mLinDMSO |
¥500 | 2023-07-26 | |
| MedChemExpress | HY-W010607-500mg |
cis-3-Hexen-1-ol |
928-96-1 | 99.92% | 500mg |
¥100 | 2025-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L106205-100ml |
cis-3-Hexen-1-ol |
928-96-1 | 98% | 100ml |
¥476.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L106205-25ml |
cis-3-Hexen-1-ol |
928-96-1 | 98% | 25ml |
¥159.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L106205-500ml |
cis-3-Hexen-1-ol |
928-96-1 | 98% | 500ml |
¥1911.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L106205-5ml |
cis-3-Hexen-1-ol |
928-96-1 | 98% | 5ml |
¥43.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005479-100ml |
cis-3-Hexen-1-ol |
928-96-1 | 98% | 100ml |
¥365 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005479-25ml |
cis-3-Hexen-1-ol |
928-96-1 | 98% | 25ml |
¥115 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005479-500ml |
cis-3-Hexen-1-ol |
928-96-1 | 98% | 500ml |
¥1717 | 2024-05-20 | |
| BAI LING WEI Technology Co., Ltd. | ODOR-09N-10mg |
cis-3-Hexen-1-ol Odor |
928-96-1 | 10mg |
¥ 541 | 2022-04-25 |
cis-3-Hexen-1-ol Production Method
Production Method 1
Production Method 2
Production Method 3
- Application of Cp*-ruthenium(II) catalysts in stereoselective hydrogenation of sorbic acid, Synthetic Methods of Organometallic and Inorganic Chemistry, 2002, 10, 94-98
Production Method 4
- Highly efficient Pd/SiO2-dimethyl sulfoxide catalyst system for selective semi-hydrogenation of alkynes, Chemistry Letters, 2011, 40(4), 405-407
Production Method 5
Production Method 6
1.2 Reagents: Trimethoxysilane
1.3 Reagents: Sodium hydroxide Solvents: Water
- Selective Reduction of Carbonyl Compounds by Polymethylhydrosiloxane in the Presence of Metal Hydride Catalysts, Journal of Organic Chemistry, 1999, 64(7), 2582-2589
Production Method 7
Production Method 8
- Stereoselective catalytic hydrogenation of sorbic acid and sorbic alcohol with new Cp*Ru complexes, Chemical Communications (Cambridge), 2000, (3), 217-218
Production Method 9
1.2 Reagents: Ethanol Solvents: Tetrahydrofuran ; 8 h, rt
- Highly stereoselective semihydrogenation of alkynes promoted by nickel(0) nanoparticles, Advanced Synthesis & Catalysis, 2006, 348(3), 305-308
Production Method 10
- Preparation of 3-(hexenyloxy)propanenitriles as perfume ingredients, Germany, , ,
Production Method 11
- Highly Active and Selective Semihydrogenation of Alkynes with the Palladium Nanoparticles-Tetrabutylammonium Borohydride Catalyst System, Advanced Synthesis & Catalysis, 2009, 351(18), 3143-3149
Production Method 12
Production Method 13
- Selective homogeneous palladium(0)-catalyzed hydrogenation of alkynes to (Z)-alkenes, Angewandte Chemie, 1999, 38(24), 3715-3717
Production Method 14
1.2 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Toluene ; 4 h, 2 MPa, 100 °C
- Pretreatment method and application of methylpyran solution in the preparation of leaf alcohol, China, , ,
Production Method 15
Production Method 16
1.2 Reagents: Ethanol Solvents: Tetrahydrofuran ; 8 h, rt
- Highly selective hydrogenation of multiple carbon-carbon bonds promoted by nickel(0) nanoparticles, Tetrahedron, 2007, 63(1), 93-102
Production Method 17
1.2 -
1.3 Reagents: Potassium hydroxide Solvents: Water
- Reduction of carbonyl compounds by a silane in the presence of a zinc catalyst, World Intellectual Property Organization, , ,
Production Method 18
- Method for synthesizing leaf alcohol in the presence of silane-Lewis acid catalyst system, China, , ,
Production Method 19
- Visible light-induced diastereoselective semihydrogenation of alkynes to cis-alkenes over an organically modified titanium(IV) oxide photocatalyst having a metal co-catalyst, Journal of Catalysis, 2019, 374, 36-42
Production Method 20
- Heterogeneous Gold-Catalyzed Selective Semireduction of Alkynes using Formic Acid as Hydrogen Source, Advanced Synthesis & Catalysis, 2016, 358(9), 1410-1416
cis-3-Hexen-1-ol Raw materials
- 2H-Pyran, 5,6-dihydro-2-methyl-
- 3-Hexyn-1-ol
- 2,4-Hexadien-1-ol, (2E, 4E)
- 3-Hexenoic acid, methylester, (3Z)-
cis-3-Hexen-1-ol Preparation Products
cis-3-Hexen-1-ol Suppliers
cis-3-Hexen-1-ol Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on cis-3-Hexen-1-ol
Professional Introduction to cis-3-Hexen-1-ol (CAS No. 928-96-1)
Cis-3-Hexen-1-ol, with the chemical formula C₆H₁₂O, is a significant compound in the field of organic chemistry and biochemical applications. Its CAS number, 928-96-1, uniquely identifies it in scientific literature and industrial use. This compound is an unsaturated alcohol, characterized by a double bond between the third and fourth carbon atoms, and a hydroxyl group on the first carbon. The presence of the double bond and the specific stereochemistry (cis configuration) imparts unique chemical properties that make it valuable in various research and industrial contexts.
The stereochemistry of cis-3-Hexen-1-ol is particularly noteworthy, as it influences its interaction with biological systems. The cis configuration results in a bent structure due to the spatial restriction imposed by the double bond, which can affect its solubility, reactivity, and biological activity. This compound is often studied for its role in olfactory perception, where its structural features contribute to its distinctive scent profile. Recent research has highlighted its potential applications in synthetic chemistry, particularly in the development of chiral catalysts and intermediates for complex molecule synthesis.
In the realm of biochemical research, cis-3-Hexen-1-ol has been explored for its interactions with enzymes and receptors. Studies have demonstrated its ability to modulate certain enzymatic pathways, making it a candidate for drug development and biochemical research. The compound's ability to mimic or interfere with natural signaling molecules has opened new avenues in understanding metabolic pathways and potential therapeutic targets. For instance, researchers have investigated its effects on plant growth hormones and their role in agricultural applications.
The industrial significance of cis-3-Hexen-1-ol extends beyond academic research. It is utilized as a precursor in the synthesis of various fragrances and flavorings due to its olfactory properties. The compound's structural similarity to naturally occurring compounds makes it an attractive choice for perfumery and food industry applications. Moreover, advancements in green chemistry have led to more sustainable methods for producing cis-3-Hexen-1-ol, aligning with global efforts to reduce environmental impact.
Recent breakthroughs in synthetic biology have also leveraged cis-3-Hexen-1-ol for engineering microbial strains capable of producing high-value chemicals. By optimizing metabolic pathways in bacteria or yeast, researchers can enhance the yield of this compound, making it more cost-effective for industrial use. This approach not only improves production efficiency but also supports the development of biodegradable materials derived from renewable resources.
The pharmaceutical industry has shown interest in cis-3-Hexen-1-ol due to its potential as a lead compound for drug discovery. Its unique chemical properties allow it to interact with biological targets in novel ways, offering opportunities for developing new medications. For example, researchers are exploring its role in anti-inflammatory therapies, where its structural features may help modulate inflammatory responses without unwanted side effects.
In conclusion, cis-3-Hexen-1-ol (CAS No. 928-96-1) is a versatile compound with significant applications across multiple fields. Its stereochemistry, reactivity, and biological interactions make it a valuable subject of study in organic chemistry, biochemistry, and industrial chemistry. As research continues to uncover new uses and production methods for this compound, its importance in advancing scientific knowledge and technological innovation is likely to grow.
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